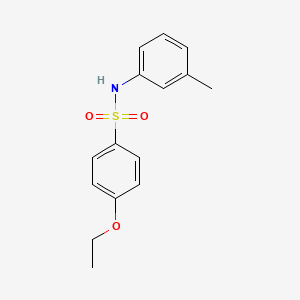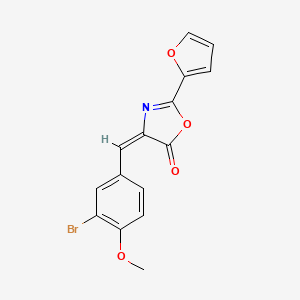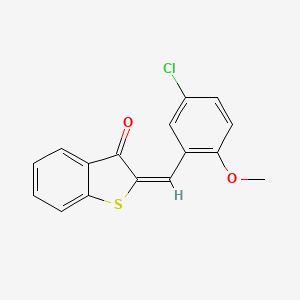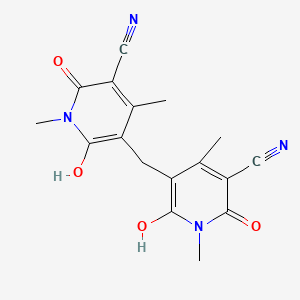![molecular formula C19H25NO B5879093 2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)
2-[(2,2-diphenylethyl)(propyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-diphenylethyl)(propyl)amino]ethanol, also known as DPPE, is a chemical compound that is widely used in scientific research. It is a chiral compound that has two enantiomers, which are mirror images of each other. DPPE is a versatile compound that has several applications in the field of chemistry, biology, and pharmacology.
Wirkmechanismus
2-[(2,2-diphenylethyl)(propyl)amino]ethanol is a chiral compound that has two enantiomers. The two enantiomers have different biological activities. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been shown to interact with several biological targets such as GABA receptors, dopamine receptors, and sigma receptors. The mechanism of action of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors.
Biochemical and Physiological Effects:
2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have antipsychotic and antidepressant effects. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been shown to modulate the activity of several neurotransmitters such as GABA, dopamine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several advantages for lab experiments. It is a versatile compound that can be used in several synthetic reactions. It is also readily available and relatively inexpensive. However, 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has some limitations. It is a chiral compound that has two enantiomers, which can complicate experiments. The biological activity of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol is not fully understood, and it may have off-target effects.
Zukünftige Richtungen
There are several future directions for the research on 2-[(2,2-diphenylethyl)(propyl)amino]ethanol. One direction is to further investigate the mechanism of action of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol. Another direction is to explore the potential therapeutic applications of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol in the treatment of psychiatric disorders. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol can also be used as a building block in the synthesis of complex molecules. The development of new synthetic methods for 2-[(2,2-diphenylethyl)(propyl)amino]ethanol can also be a future direction.
Synthesemethoden
2-[(2,2-diphenylethyl)(propyl)amino]ethanol can be synthesized by the reaction of 2-aminopropanol with 2,2-diphenylethylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several applications in scientific research. It is widely used as a chiral auxiliary in asymmetric synthesis. It is also used as a ligand in metal-catalyzed reactions. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been used in the synthesis of several natural products and pharmaceuticals. It is also used as a building block in the synthesis of dendrimers and other complex molecules.
Eigenschaften
IUPAC Name |
2-[2,2-diphenylethyl(propyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-2-13-20(14-15-21)16-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,21H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUMUSOSKPAOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430155 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)





![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)


![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)
![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)
